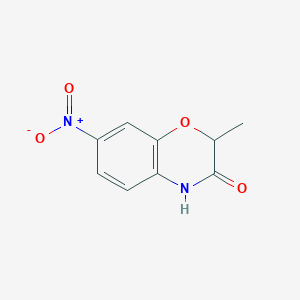
2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2H-1,4-benzoxazine derivatives, including those related to 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst. This process allows for the formation of 2H-1,4-benzoxazine derivatives with a nitro group being reduced prior to the epoxide functionality, leading to the attack of the amino group on the epoxide moiety in a 6-exofashion (Meng et al., 2009). Additionally, methods for synthesizing 4H-1,2-benzoxazine rings functionalized with various electron-withdrawing substituents on the benzene ring have been developed, showcasing the versatility of this compound's synthesis (Nakamura, Uchiyama, & Ohwada, 2003).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied using techniques such as FT-IR and Raman spectroscopy. Studies have focused on the structural, topological, and vibrational properties of this compound, providing insights into its reactivity and stability compared to chlorinated and methylated derivatives. These analyses reveal that the nitro and chloro substituents significantly influence the stability and chemical reactivity of these compounds (Castillo et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of this compound has shown that it can serve as a potent intermediate to oxygen-functionalized aromatic compounds. The intramolecular cyclization reaction of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines is particularly notable. This reaction is an example of the oxygen functionalization of the aromatic ring, where the oxygen atom is derived from the nitro group in the molecule, and is favored by the presence of electron-withdrawing groups on the benzene ring (Nakamura, Sugimoto, & Ohwada, 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and crystalline structure, have been explored. For instance, the introduction of a hydroxyl group in certain derivatives resulted in improved water solubility and a longer duration of action, showcasing the importance of functional group modification in determining the physical properties of these compounds (Matsumoto et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and potential applications, have been studied. Research indicates that this compound and its derivatives can undergo various chemical reactions, offering potential as intermediates in the synthesis of more complex molecules. The study of its reactivity with different functional groups opens up avenues for its application in diverse fields of chemistry (Kitson & Freeman, 1993).
Applications De Recherche Scientifique
Synthesis Approaches:
Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives Synthesis :
- Qing-Yuan Meng et al. (2009) reported the synthesis of 2H-1,4-benzoxazine derivatives using 1,2-epoxy-3-(2-nitroaryloxy)propanes, with Hantzsch 1,4-dihydropyridine and Pd/C as catalysts. The nitro group reduction before the epoxide functionality led to amino group attack in a 6-exofashion, allowing for varied derivatization (Meng et al., 2009).
Benzoxazinone Derivatives Synthesis and Characterization :
- Nefisath et al. (2018) synthesized various benzoxazinone derivatives, including 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, confirming their formation through elemental analysis and NMR spectral studies (Nefisath et al., 2018).
Biological and Pharmaceutical Applications
Antifungal Activity:
- 2H-1,4-Benzoxazin-3(4H)-one Derivatives as Antifungals :
- Śmist et al. (2016) explored 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones for antifungal activity against several phytopathogenic fungi and found moderate to good activity at higher concentrations. Compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed promising results in inhibiting mycelial growth (Śmist et al., 2016).
Hair Coloring Agents:
- Use in Hair Colorants :
- Hartmann et al. (2004) synthesized colored 3-arylamino-7-nitro-2H-1,4-benzoxazines, examining their potential as hair colorants. These compounds were characterized spectroscopically to confirm their suitability for this application (Hartmann et al., 2004).
Environmental and Ecological Applications
Bioactivity and Ecological Role:
- Phytotoxic, Antifungal, and Antimicrobial Effects :
- Macias et al. (2009) investigated the bioactivity of (2H)-1,4-benzoxazin-3(4H)-ones, revealing their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds have potential applications as natural herbicide models and in pharmaceutical development (Macias et al., 2009).
Chemical and Synthetic Research
Functionalized Aromatic Compounds Synthesis:
- Potent Intermediates for Oxygen-Functionalized Aromatic Compounds :
- Nakamura et al. (2003) described a method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. These compounds can serve as precursors for functionalized o-quinone methides and multisubstituted phenols, thus being potent intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).
Propriétés
IUPAC Name |
2-methyl-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXGQKTRWROCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
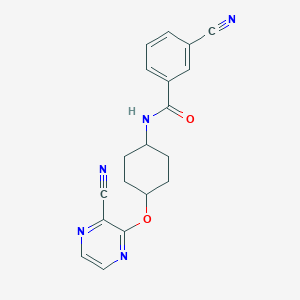
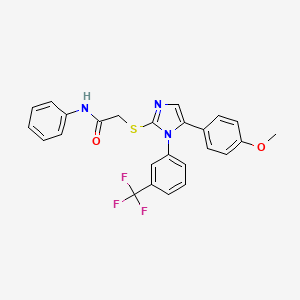

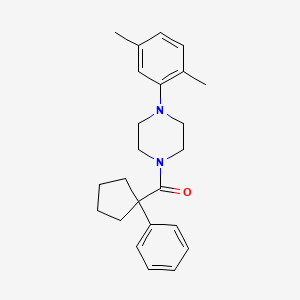

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
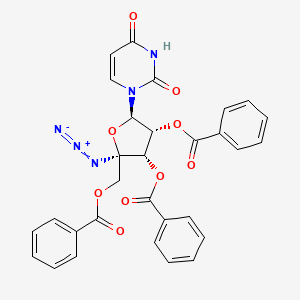
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)